N-{2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
“N-{2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide” is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex molecular structure, which includes a thiazole ring, a pyrazole ring, and various substituents such as chloro, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted thiourea, the thiazole ring can be formed through cyclization reactions.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then coupled with the thiazole ring through a series of condensation reactions.
Substitution Reactions:
Final Coupling: The final step involves coupling the thiazole and pyrazole rings with the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the chloro or fluoro substituents, potentially leading to dehalogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may involve the use of strong acids or bases, depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study specific biological pathways or as a potential inhibitor of enzymes.
Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways. The pathways involved might include signal transduction, cell cycle regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-chlorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide
- N-{2-[(3-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide
- N-{2-[(3-chloro-5-methylphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of “N-{2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide” lies in its specific combination of substituents, which can confer unique biological activity or chemical reactivity compared to similar compounds. The presence of both chloro and fluoro groups, along with the thiazole and pyrazole rings, may result in distinct interactions with biological targets or unique chemical properties.
Properties
Molecular Formula |
C16H14ClFN4OS |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14ClFN4OS/c1-9-16(21-15(23)13-3-4-19-22(13)2)24-14(20-9)7-10-5-11(17)8-12(18)6-10/h3-6,8H,7H2,1-2H3,(H,21,23) |
InChI Key |
FORLGKIXPBPHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC(=CC(=C2)Cl)F)NC(=O)C3=CC=NN3C |
Origin of Product |
United States |
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